

Solubility parameters of 2-Butanone in various organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Butanone

Cat. No.: B6335102

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Parameters of **2-Butanone** and its Interactions with Organic Solvents

Executive Summary

2-Butanone, also known as methyl ethyl ketone (MEK), is a versatile organic solvent with widespread applications in industrial and research settings, from coatings and adhesives to pharmaceutical formulations.[1][2][3] A deep understanding of its solubility characteristics is paramount for optimizing its use, predicting its behavior in complex mixtures, and ensuring material compatibility. This technical guide provides a comprehensive exploration of the solubility parameters of **2-Butanone**, offering researchers, scientists, and drug development professionals a framework for leveraging these principles in practical applications. We delve into the theoretical underpinnings of both Hildebrand and Hansen solubility parameters, present curated data for **2-Butanone** and a range of organic solvents, and provide a detailed experimental protocol for determining these values.

Theoretical Foundations of Solubility Parameters

The core principle governing solubility is "like dissolves like." [4] Solubility parameters provide a quantitative method to describe this principle by relating miscibility to the cohesive energy density of materials.

Cohesive Energy Density

The cohesive energy is the energy required to overcome all intermolecular forces and pull a molecule away from its neighbors.^[5] The cohesive energy density (CED) is this energy per unit volume. It is a measure of the total strength of intermolecular interactions within a substance.^[6]

Hildebrand Solubility Parameter (δ_t)

In 1936, Joel Hildebrand proposed that the square root of the cohesive energy density could serve as a numerical value to predict solvency.^{[4][7]} This value is the total Hildebrand solubility parameter (δ_t). Materials with similar δ_t values are likely to be miscible.^[7] While effective for nonpolar systems, the Hildebrand parameter is a single-value representation and often fails to accurately predict solubility in systems with polar or hydrogen-bonding interactions.^[7]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-parameter approach, Charles Hansen, in 1967, proposed that the total cohesive energy could be divided into three distinct components:

- δD (Dispersion): Energy from nonpolar van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.^{[5][8]}

The relationship between the Hildebrand and Hansen parameters is given by the equation:

$$\delta_t^2 = \delta D^2 + \delta P^2 + \delta H^2$$

This three-dimensional approach provides a much more nuanced and powerful tool for predicting interactions between materials, especially in complex systems involving polymers, pigments, and pharmaceutical ingredients.^{[5][8]}

The Hansen Sphere and Relative Energy Distance (RED)

The Hansen Solubility Parameters of a substance can be plotted as a point in a three-dimensional space (δD , δP , δH). For a given solute (e.g., a polymer or an active pharmaceutical ingredient), solvents that can dissolve it will cluster in a specific region of this space. This region can be mathematically described as a sphere with a center (the HSP of the

solute) and a radius of interaction (R_0). Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[9][10]

The compatibility between two materials can be quantified using the Relative Energy Distance (RED) number. It is calculated based on the distance (R_a) between the two materials in Hansen space and the interaction radius of the solute.

$$\text{RED} = R_a / R_0$$

- $\text{RED} < 1.0$: The materials are highly compatible (high affinity/miscibility).
- $\text{RED} = 1.0$: The boundary of solubility.
- $\text{RED} > 1.0$: The materials are incompatible.

This concept is crucial for intelligently selecting solvents and predicting material compatibility in formulations.[9][10]

Profile of 2-Butanone (MEK)

2-Butanone is a colorless, volatile liquid with a sharp, sweet odor similar to acetone.[3] It is valued for its strong solvency power and relatively rapid evaporation rate.

Physicochemical Properties

Property	Value
Molecular Formula	$\text{C}_4\text{H}_8\text{O}$ [1][3]
Molar Mass	72.11 g/mol [1][3]
Boiling Point	79.6 °C[1][11]
Density	0.805 g/mL at 25 °C[1][3]
Water Solubility	27.5 g/100 mL (20 °C)[3]
Flash Point	-3 °C

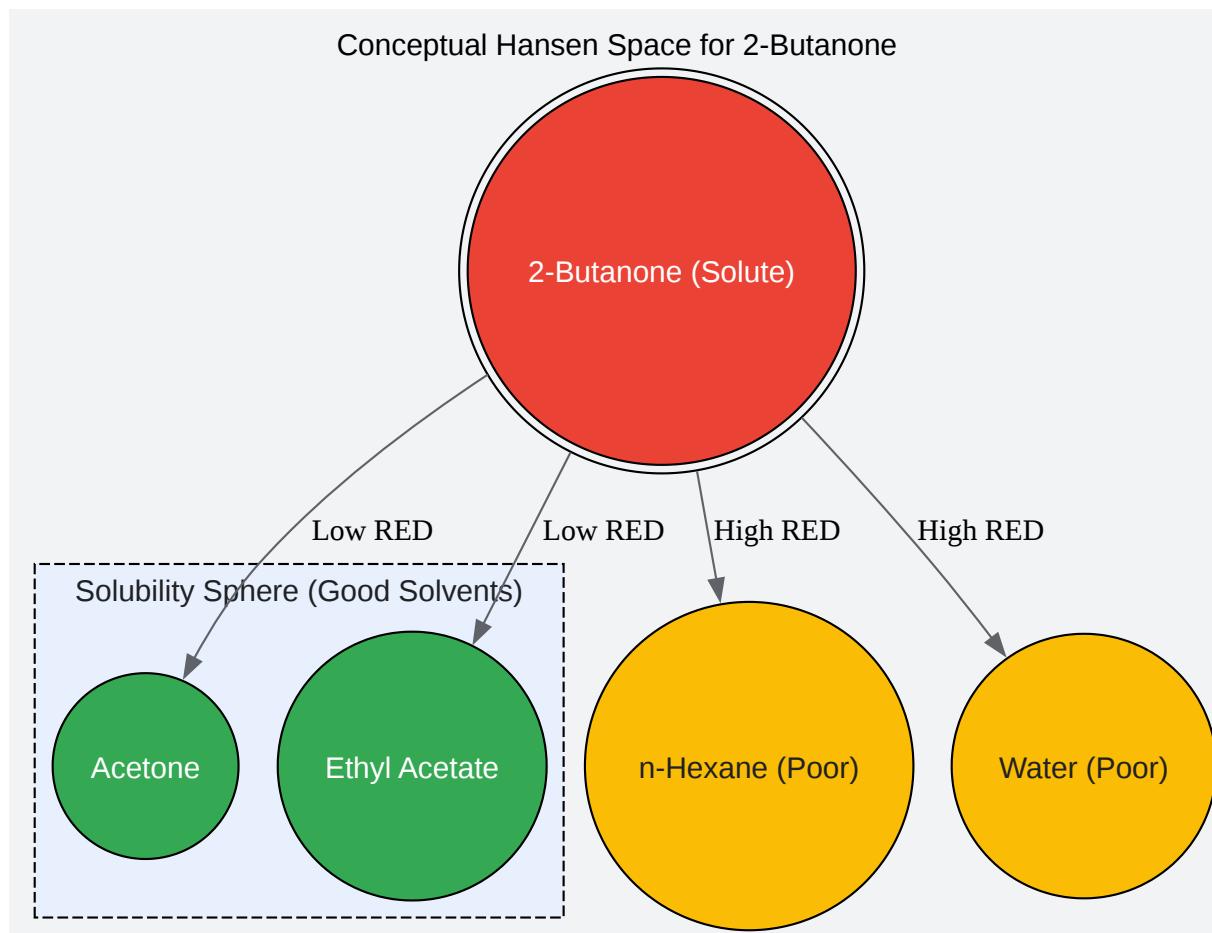
Industrial and Research Applications

MEK is a key solvent in industries producing:

- Paints, lacquers, and varnishes[1]
- Adhesives and glues[1]
- Plastics and textiles[2]
- Printing inks
- Cleaning and degreasing agents
- Dewaxing of lubricating oils[11]

In pharmaceutical and R&D settings, its ability to dissolve a wide range of resins, polymers, and other organic molecules makes it a valuable tool in formulation, synthesis, and purification processes.[12]

Solubility Parameter Data for 2-Butanone and Organic Solvents


The following table summarizes the Hansen and Hildebrand solubility parameters for **2-Butanone** and a selection of common organic solvents. Values are given in the standard SI unit of MPa^{1/2}.

Solvent	CAS No.	δD (Dispersion)	δP (Polar)	δH (Hydrogen Bonding)	δt (Total Hildebrand)
2-Butanone (MEK)	78-93-3	15.8	9.0	5.1	18.5
Acetone	67-64-1	15.5	10.4	7.0	19.9
n-Hexane	110-54-3	14.9	0.0	0.0	14.9
Toluene	108-88-3	18.0	1.4	2.0	18.2
Ethanol	64-17-5	15.8	8.8	19.4	26.5
Isopropanol	67-63-0	15.8	6.1	16.4	23.5
Ethyl Acetate	141-78-6	15.8	5.3	7.2	18.1
Dichlorometh ane	75-09-2	17.0	7.3	7.1	20.2
Dimethyl Sulfoxide (DMSO)	67-68-5	18.4	16.4	10.2	26.7
Water	7732-18-5	15.5	16.0	42.3	47.8

Data compiled from various sources, including [13][14][15]. Note that minor variations may exist between different data sources.

Visualization of 2-Butanone in Hansen Space

The following diagram illustrates the concept of the Hansen solubility sphere, positioning **2-Butanone** relative to solvents with varying degrees of compatibility. Good solvents like Acetone and Ethyl Acetate lie closer to **2-Butanone** in this 3D space than poor solvents like n-Hexane or Water.

[Click to download full resolution via product page](#)

Caption: Conceptual plot showing good solvents inside and poor solvents outside the solubility sphere of **2-Butanone**.

Experimental Determination of Hansen Solubility Parameters

While group contribution methods can estimate HSPs, experimental determination provides the most accurate values for a specific material.[16][17] The most common method involves observing the solubility or swelling of the solute in a range of well-characterized solvents.[9][16]

Principle of the Method

The core principle is to test the solubility of a solute (e.g., a new polymer, drug molecule, or pigment) in a series of 20-30 solvents with known HSPs that span a wide range of dispersion, polar, and hydrogen-bonding characteristics.^[18] Each solvent is scored based on its ability to dissolve or swell the solute. A "good" solvent receives a score of 1, while a "poor" solvent receives a higher score or a binary 0. This dataset of scores and known solvent HSPs is then processed by specialized software (like HSPiP) which calculates the best-fit sphere that encloses all the good solvents while excluding the poor ones.^[19] The center of this calculated sphere represents the HSP (δD , δP , δH) of the solute.

Step-by-Step Experimental Protocol

This protocol is adapted for determining the HSP of a solid polymer, a common task in drug development and materials science.

1. Solvent Selection:

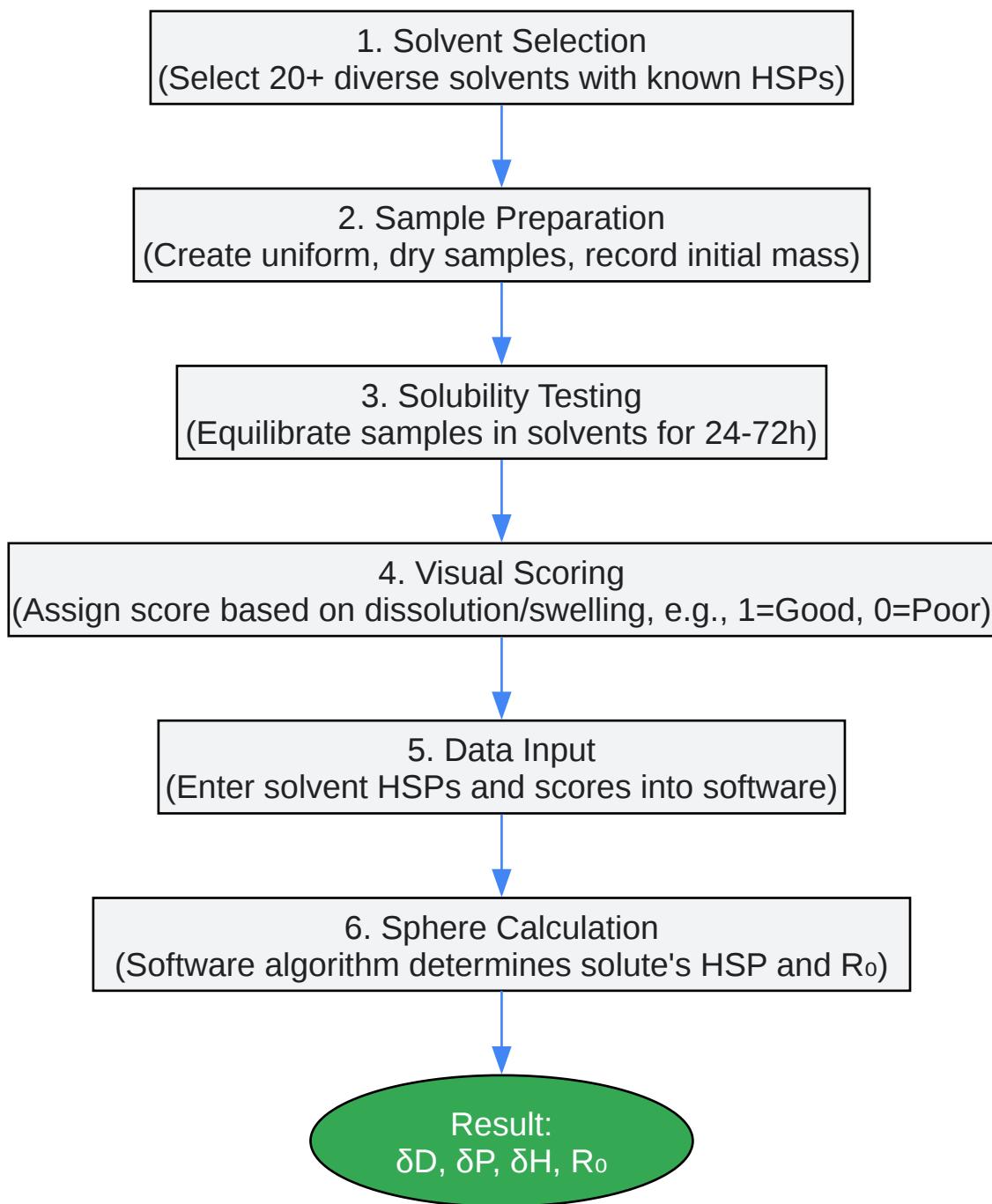
- **Causality:** The accuracy of the final HSP calculation is critically dependent on the selection of solvents. A diverse set is required to adequately probe all three dimensions of the Hansen space.
- **Action:** Select a minimum of 20 solvents with known HSPs. Ensure the list includes solvents with high and low values for each of the δD , δP , and δH parameters. (e.g., include alkanes, aromatics, ketones, alcohols, esters, and halogenated solvents).

2. Sample Preparation:

- **Causality:** Consistent sample form and mass are essential for comparable results across different solvents. For polymers, a film allows for easy observation of swelling and dissolution.
- **Action:** Prepare uniform samples of the solute. If it's a polymer, cast a thin film (e.g., 0.1-0.5 mm thick) and punch out small, identical discs (e.g., 6 mm diameter).^[19] Ensure samples are completely dry and record the initial mass (m_{initial}).

3. Solubility/Swelling Test:

- Causality: This step directly generates the primary data. A fixed solute-to-solvent ratio and sufficient equilibration time are needed for reliable assessment.
- Action: Place one sample disc into a labeled vial containing a set volume of a single test solvent (e.g., 2 mL). Seal the vials to prevent evaporation. Allow the samples to equilibrate for a set period (e.g., 24-72 hours) at a constant temperature (e.g., 25 °C).


4. Scoring and Data Collection:

- Causality: A consistent scoring system is required to translate qualitative observations into quantitative data for the algorithm.
- Action: After equilibration, visually inspect each vial and assign a score. A simple binary system is often sufficient:
 - Score 1: Completely dissolved or significantly swollen/fragmented ("Good" solvent).
 - Score 0: No visible change or minimal swelling ("Poor" solvent).
- For more detailed analysis, a graded score can be used (e.g., 1=dissolved, 2=highly swollen, 3=swollen, 4=slightly swollen, 5=no effect).[\[19\]](#)

5. Data Analysis and Sphere Calculation:

- Causality: The algorithm seeks the mathematical center point in 3D space that best separates the "good" from the "poor" solvents.
- Action: Input the list of solvents, their known HSPs, and the assigned scores into HSP software. The software employs a fitting algorithm (often a genetic algorithm) to calculate the four key parameters: δD , δP , and δH for the solute, and the interaction radius, R_0 .

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Conclusion

Solubility parameters, particularly the three-component Hansen model, are indispensable tools for scientists and researchers. They transform the qualitative rule of "like dissolves like" into a

predictive, quantitative framework. For a crucial solvent like **2-Butanone**, understanding its position in Hansen space ($\delta D=15.8$, $\delta P=9.0$, $\delta H=5.1$) allows for the rapid screening of compatible polymers, the design of effective solvent blends, and the prediction of interactions in complex formulations. By combining tabulated data with robust experimental methods, professionals can harness the power of solubility parameters to accelerate research, improve product performance, and ensure material integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanone | 78-93-3 [chemicalbook.com]
- 2. 2-Butanone | Fisher Scientific [fishersci.com]
- 3. Butanone - Wikipedia [en.wikipedia.org]
- 4. cool.culturalheritage.org [cool.culturalheritage.org]
- 5. jocpr.com [jocpr.com]
- 6. wjarr.com [wjarr.com]
- 7. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinampark.com [kinampark.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility parameters of 2-Butanone in various organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6335102#solubility-parameters-of-2-butanone-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com